6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide
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Overview
Description
6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C7H6N6O2 and its molecular weight is 206.165. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Development
Chemical synthesis of heterocyclic compounds is a pivotal area in medicinal chemistry, due to their significance in drug design and pharmacology. The compound 6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide falls within this category, where its structural motif is foundational for synthesizing various heterocyclic frameworks. For instance, studies have demonstrated methods to derive heterocondensed pyrimidines and triazolopyrimidines, which are crucial for developing potential therapeutic agents. This exploration into chemical transformations and novel synthesis pathways underlines the compound's utility in creating pharmacologically active heterocycles (Wamhoff et al., 1993; Yavolovskii et al., 2003).
Supramolecular Chemistry and Ligand Design
In the realm of supramolecular chemistry, the structural features of such compounds are exploited to design ligands that can form complex hydrogen-bonded supramolecular assemblies. These assemblies exhibit intriguing properties that could be harnessed for various applications, including molecular recognition, catalysis, and materials science. Research by Fonari et al. (2004) illustrates the synthesis of novel pyrimidine derivatives, which serve as ligands for co-crystallization, forming networks through extensive hydrogen bonding, highlighting the compound's potential in creating intricate molecular structures (Fonari et al., 2004).
Anticancer and Anti-Inflammatory Activities
The structural framework of this compound and its derivatives has been explored for potential anticancer and anti-inflammatory activities. Various modifications of this core structure have led to the synthesis of compounds demonstrating promising biological activities. Studies like those by Rahmouni et al. (2016) have synthesized novel pyrazolopyrimidines derivatives, exhibiting cytotoxic activities against cancer cell lines, as well as anti-5-lipoxygenase agents, indicating the compound's relevance in developing therapeutic agents (Rahmouni et al., 2016).
Antimicrobial Properties
Additionally, derivatives of this compound have been studied for their antimicrobial properties, showcasing the versatility of the compound in contributing to the development of new antibiotics. El-Agrody et al. (2000) synthesized naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines and related derivatives, demonstrating promising antibacterial activities. This research underscores the potential of this compound derivatives in addressing microbial resistance (El-Agrody et al., 2000).
Mechanism of Action
Target of Action
Similar triazole-pyrimidine hybrid compounds have been shown to interact with proteins such as atf4 and nf-kb . These proteins play crucial roles in cellular processes such as inflammation and stress responses .
Mode of Action
It’s suggested that similar compounds may exert their effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound may influence pathways related to er stress, apoptosis, and inflammation .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, they have demonstrated neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Properties
IUPAC Name |
6-oxo-N-(1H-1,2,4-triazol-5-yl)-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6O2/c14-5-1-4(8-2-9-5)6(15)12-7-10-3-11-13-7/h1-3H,(H,8,9,14)(H2,10,11,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUDREZWNHKPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)C(=O)NC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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